molecular formula C7H12O2 B8013190 3-Oxa-bicyclo[3.2.1]octan-8-ol

3-Oxa-bicyclo[3.2.1]octan-8-ol

Cat. No.: B8013190
M. Wt: 128.17 g/mol
InChI Key: TVQHYNSYVLMIBT-UHFFFAOYSA-N
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Description

3-Oxa-bicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that serves as a valuable synthon and core scaffold in medicinal chemistry and drug discovery research. The 8-oxabicyclo[3.2.1]octane structure is a known tropane isostere, where the amine bridge is replaced by an oxygen atom, and has been extensively explored in the development of central nervous system (CNS) active agents . Scientific studies have demonstrated that derivatives of this scaffold, specifically 3-biaryl-8-oxabicyclo[3.2.1]octanes, show significant potential as ligands for monoamine transporters . These compounds have been investigated for their ability to inhibit the dopamine transporter (DAT) and serotonin transporter (SERT), with some analogues exhibiting a high degree of selectivity for DAT over SERT . This mechanism of action, involving the blockade of neurotransmitter reuptake, is a key target for researching pharmacotherapies for conditions like cocaine abuse . The compound is offered exclusively for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical building block to synthesize novel analogues for structure-activity relationship (SAR) studies or to explore new biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-5-1-2-6(7)4-9-3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQHYNSYVLMIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxa Bicyclo 3.2.1 Octan 8 Ol and Its Scaffold

General Strategies for Oxabicyclo[3.2.1]octane Framework Construction

The synthesis of the oxabicyclo[3.2.1]octane core is most effectively achieved through cycloaddition reactions, which allow for the rapid assembly of the bicyclic system, often with high stereocontrol. Intramolecular cyclization strategies also provide a powerful means to access this framework from acyclic precursors.

Cycloaddition Reactions in Oxabicyclo[3.2.1]octane Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, offering high efficiency and stereoselectivity. Several types of cycloadditions have been successfully applied to the synthesis of the oxabicyclo[3.2.1]octane scaffold.

The [4+3] cycloaddition, or [4π+2π] cycloaddition, between a 4π-electron component (a diene) and a 2π-electron component (an allyl cation) is a cornerstone for the synthesis of seven-membered rings. organicreactions.org When furan (B31954) is used as the diene, this reaction provides a direct route to the 8-oxabicyclo[3.2.1]oct-6-en-3-one core, a close relative of the target scaffold. smolecule.comresearchgate.netchimia.ch

Oxyallyl cations, the key 2π component, are typically generated in situ from precursors like α,α'-dihaloketones through reduction or from α-haloketones in the presence of a base. smolecule.comwikipedia.org The reaction of these electrophilic intermediates with electron-rich dienes like furan is highly effective. wikipedia.org Cyclic dienes are particularly good substrates as they are locked in the required s-cis conformation for the cycloaddition to occur. wikipedia.org The resulting 8-oxabicyclo[3.2.1]oct-6-en-3-one can then be further functionalized, for instance, through reduction of the ketone and the double bond, to afford structures like 3-Oxa-bicyclo[3.2.1]octan-8-ol. The stereoselectivity of these cycloadditions can be influenced by the conformation of the oxyallyl intermediate and the use of chiral auxiliaries. wikipedia.orgnih.govrsc.org

Precursor TypeReagents for Oxyallyl Cation GenerationDieneProduct ScaffoldRef.
α,α'-DihaloketonesReducing metals (e.g., Zn-Cu couple)Furan8-Oxabicyclo[3.2.1]oct-6-en-3-one smolecule.com
α-HaloketonesBase (e.g., Triethylamine)Furan8-Oxabicyclo[3.2.1]oct-6-en-3-one mdpi.com
AllenamidesOxidation (e.g., DMDO)FuranDonor-substituted 8-Oxabicyclo[3.2.1]oct-6-en-3-one nih.gov
α-MesyloxyketonesBase (e.g., Triethylamine) in TFEFuran8-Oxabicyclo[3.2.1]oct-6-en-3-one researchgate.net

The [5+2] cycloaddition of oxidopyrylium ylides with alkenes or alkynes is another powerful method for constructing the 8-oxabicyclo[3.2.1]octane framework. nih.govnih.govnii.ac.jp Oxidopyrylium ylides, which are 5-atom π-systems, can be generated from precursors such as 3-hydroxy-4-pyrones or acetoxypyranones. nih.govharvard.edu These reactions are known for their efficiency and can be rendered catalytic and enantioselective. nih.govharvard.edu

The reaction proceeds by generating the oxidopyrylium ylide, often with the aid of a base or through thermolysis, which then undergoes a cycloaddition with a dipolarophile. nii.ac.jpharvard.eduscispace.com This methodology has been widely used in the synthesis of complex natural products containing the 8-oxabicyclo[3.2.1]octane core. nih.gov Both intermolecular and intramolecular versions of this cycloaddition have been developed, providing access to a diverse range of substituted oxabicycles. nii.ac.jpacs.org The resulting cycloadducts contain an α,β-unsaturated ketone, which is a versatile handle for further synthetic transformations. nih.gov

Ylide PrecursorYlide Generation ConditionsDipolarophileCatalyst System (if applicable)Ref.
3-Hydroxy-4-pyroneTfOH, N,N-diisopropylanilineα,β-Unsaturated aldehydesL-proline-derived catalyst nih.gov
AcetoxypyranoneTriethylamineAlkenesTriethylamine (catalytic) nii.ac.jpscispace.com
AlkenylpyranonesDual catalyst: chiral primary amine and achiral thiourea(Intramolecular alkene)Chiral primary aminothiourea and achiral thiourea nih.govharvard.edu

A more specialized approach involves the inverse electron-demand [3+2] cycloaddition of a platinum-containing carbonyl ylide. This methodology has been successfully applied to the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives. nih.gov In this reaction, the carbonyl ylide acts as the 3-atom component.

The key platinum-containing carbonyl ylides are generated from acyclic γ,δ-ynones upon treatment with a platinum catalyst, such as a complex of PtCl₂ with a chiral phosphine ligand (e.g., Walphos), in the presence of a silver salt cocatalyst. acs.orgnih.gov These ylides then react with vinyl ethers in a [3+2] fashion to yield the 8-oxabicyclo[3.2.1]octane core with high enantioselectivity. acs.orgnih.gov This method was a key step in the total synthesis of (±)-Englerin A, demonstrating its utility in constructing complex molecular architectures. nih.govsemanticscholar.org

Carbonyl Ylide PrecursorCatalyst SystemDipolarophileKey ApplicationRef.
Acyclic γ,δ-ynonePtCl₂/Walphos, AgSbF₆Vinyl ethersEnantioselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives acs.orgnih.gov
γ,δ-ynonePlatinum catalyst(Intramolecular alkene)Total synthesis of (±)-Englerin A nih.gov

Intramolecular Cyclizations and Annulations

Beyond cycloadditions, intramolecular reactions of acyclic precursors offer a distinct strategic advantage for the construction of the oxabicyclo[3.2.1]octane framework.

An effective intramolecular approach to the oxabicyclo[3.2.1]octane scaffold is the dehydrative cyclization of δ-diols. A specific method employs the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide, to mediate this transformation under mild, acidic conditions. nih.govacs.org

This reaction proceeds by the activation of one of the hydroxyl groups in the δ-diol by the Burgess reagent, facilitating an intramolecular nucleophilic attack by the second hydroxyl group to form the ether linkage and construct the bicyclic system. This method has been used to furnish a novel oxabicyclo[3.2.1]octan-3-ol scaffold, with the stereochemistry of the products confirmed through X-ray crystallography and 2D-NMR experiments. nih.govacs.org The use of the Burgess reagent is advantageous due to its preference for a syn-elimination mechanism in certain contexts and its effectiveness in promoting dehydration under gentle conditions. acs.orgehu.es

SubstrateReagentProductKey FeaturesRef.
δ-DiolBurgess ReagentOxabicyclo[3.2.1]octan-3-olMild, acidic conditions; Dehydrative cyclization nih.govacs.org
Michael-Aldol Annulation Strategies for Bicyclo[3.2.1]octane Systems

The construction of the bicyclo[3.2.1]octane core is frequently accomplished through domino reactions, with the Michael-Aldol annulation being a particularly effective strategy. This approach allows for the formation of multiple carbon-carbon bonds and stereocenters in a single synthetic operation from relatively simple precursors.

Organocatalytic domino Michael-Aldol reactions have been developed for the enantio- and diastereoselective synthesis of bicyclo[3.2.1]octane derivatives. nih.gov These reactions often involve the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, which can produce polysubstituted chiral bicyclo[3.2.1]octanes with good yields and high stereoselectivity. nih.govnih.gov The choice of organocatalyst is crucial for controlling the stereochemical outcome. For instance, cinchona-based bifunctional thiourea catalysts have been successfully employed. umich.edu

A notable application of this strategy is the reaction between cycloalkane-1,3-diones and enals, which provides a direct route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.org The stereochemical outcome of this annulation can sometimes be influenced by the choice of solvent, base, and temperature. rsc.org For example, studies on bicyclo[3.2.1]octane diones have shown that substituents on the Michael acceptor can influence the preferred stereoisomer of the resulting alcohol. nih.gov

Table 1: Examples of Organocatalytic Domino Michael/Aldol (B89426) Reactions for Bicyclo[3.2.1]octane Synthesis

Reactant 1 Reactant 2 Catalyst Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cyclic 1,3-ketoester β,γ-Unsaturated 1,2-ketoester Cinchona-based thiourea 53-98% 1:1 to 5:1 up to 95:5
1,4-Cyclohexadienone Nitroolefins Chiral amine Good High High

This methodology has proven versatile, tolerating a wide variety of substituents on the reacting partners and enabling the construction of bicyclo[3.2.1]octanes with multiple stereogenic centers, including quaternary carbons. nih.govresearchgate.net

Aminocyclization Approaches to Related Azabicyclic Analogues

While the primary focus is on the oxabicyclic system, the synthesis of analogous azabicyclic structures, such as 8-oxa-3-azabicyclo[3.2.1]octane, provides valuable insights into cyclization strategies. One-pot aminocyclization is a powerful method for constructing these nitrogen-containing bicyclic scaffolds.

A key example is the transformation of 2,5-Tetrahydrofurandimethanol (THFDM) into 8-oxa-3-azabicyclo[3.2.1]octane (OABCO) using ammonia in the presence of a Pt/NiCuAlOx catalyst. researchgate.net This process occurs under optimized conditions of 200 °C and pressures of hydrogen and ammonia, achieving a 58% yield with complete conversion of the starting material. researchgate.net

Another synthetic route to the 8-oxa-3-aza-bicyclo[3.2.1]octane core starts from 5-hydroxymethyl-2-furfuraldehyde. researchgate.net The process involves the conversion of the diol intermediate to a ditosylate, followed by a cyclization reaction with an amine like benzylamine. The final N-benzyl group can then be removed via hydrogenolysis to yield the desired azabicyclic compound. researchgate.net The synthesis of the tropane (B1204802) alkaloid skeleton, which features an 8-azabicyclo[3.2.1]octane core, has also been extensively studied, often relying on diastereoselective reactions or the desymmetrization of achiral tropinone derivatives. researchgate.net

Rearrangement Reactions

Semipinacol rearrangements offer a powerful tool for complex carbocycle synthesis, including the construction of bicyclo[3.2.1]octane frameworks. rsc.org This type of reaction involves a 1,2-bond migration on an oxygen-containing carbon to a neighboring electrophilic carbon, often leading to a ring contraction or expansion and the formation of a carbonyl group. rsc.org

In the context of synthesizing related scaffolds, a bioinspired semipinacol rearrangement–cyclization cascade has been used to access the 6-oxabicyclo[3.2.1]octane fragment found in certain meroterpenoids. beilstein-journals.org This cascade can be initiated under acidic conditions, for example using pyridinium p-toluenesulfonate (PPTS), leading to a 1,2-allyl migration and subsequent C–O bond formation to forge the bicyclic system. beilstein-journals.org The cleavage of an epoxide can also trigger a semipinacol rearrangement cascade, providing an entry into bicyclic systems. rsc.org

Stereoselective and Enantioselective Synthesis of the 3-Oxa-bicyclo[3.2.1]octane Scaffold

The biological activity of molecules containing the 3-oxa-bicyclo[3.2.1]octane scaffold is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Cycloaddition Methods

Asymmetric cycloaddition reactions are among the most efficient methods for the enantioselective synthesis of the 8-oxabicyclo[3.2.1]octane framework. nih.govresearchgate.net These reactions construct the bicyclic core and establish key stereocenters in a single step.

One prominent strategy is the [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes. nih.gov This transformation can be promoted by a dual catalyst system, often composed of an achiral thiourea and a chiral primary aminothiourea, to achieve high enantioselectivity. The resulting 8-oxabicyclo[3.2.1]octane derivatives are versatile chiral building blocks. nih.gov

Another powerful approach involves the rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of furan. emory.edu This reaction proceeds via a tandem cyclopropanation/Cope rearrangement, which is considered a [3+4] annulation, to yield 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. Asymmetric induction can be achieved by using chiral rhodium catalysts, such as rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate, or by employing chiral auxiliaries on the vinylcarbenoid precursor, leading to high diastereomeric excess (82–95% de). emory.edu

Desymmetrization Protocols for Oxabicyclic Precursors

Desymmetrization of achiral, often meso, precursors is a highly effective strategy for accessing enantiomerically pure compounds. nih.govresearchgate.net This approach involves the selective reaction of one of two enantiotopic functional groups in a meso compound, guided by a chiral reagent or catalyst.

A well-documented example is the desymmetrization of meso-2,4-Dimethyl-8-oxabicyclo[3.2.1]-oct-6-en-3-ol. nih.gov This synthon serves as a valuable starting material for the synthesis of various natural products. Its desymmetrization can be effectively carried out via a hydroboration reaction, which introduces new chiral centers and allows for the synthesis of complex molecules through subsequent functional group manipulations. nih.gov The development of such protocols is crucial as it provides access to chiral building blocks that are otherwise difficult to obtain. nih.gov

"Racemic Switch Operations" in Oxabicyclo[3.2.1]octan-3-one Synthesis

While direct "racemic switch" operations on 3-oxabicyclo[3.2.1]octan-3-one are not extensively detailed, the principle of obtaining enantiomerically pure compounds from racemic mixtures is well-established through related methodologies. One common approach is enzymatic racemic resolution. For instance, the enzymatic resolution of racemic 6-oxabicyclo[3.2.1]octan-7-one has been demonstrated, providing a pathway to optically active bicyclic lactones which serve as versatile chiral building blocks. google.com Such enzymatic methods, often employing hydrolases, can selectively process one enantiomer from a racemic ketone or its precursor, allowing for the separation of enantiopure forms. Another strategy involves the use of chiral auxiliaries. An asymmetric [4+2]-cycloaddition between an optically active bisacrylate and butadiene can produce a chiral cyclohexenecarboxylic acid, which is then converted into an optically active 7-oxabicyclo[3.2.1]oct-2-en-6-one, demonstrating how chirality can be introduced early and carried through to the bicyclic system. google.com

Control of Diastereoselectivity in Bicyclic Systems

Achieving high diastereoselectivity is crucial in the synthesis of complex molecules containing the oxabicyclo[3.2.1]octane core. Several powerful strategies have been developed to this end.

The intramolecular oxidopyrylium-alkene [5+2] cycloaddition has emerged as a reliable method for constructing the 8-oxabicyclo[3.2.1]octane skeleton. nih.gov This reaction can create multiple new stereogenic centers with high diastereoselectivity. nih.gov For example, the presence of a chiral center on an alkene tether can direct the formation of three new chiral centers in the bicyclic core, yielding a tricyclic cycloadduct with high diastereoselectivity. nih.gov The level of stereoselectivity in these reactions can be influenced by the size of alkyl groups and the length of the alkene tether. nih.gov

Another approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. This method provides enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. rsc.orgrsc.org The high degree of stereocontrol is attributed to a cis-face attack of an allenic ester intermediate. rsc.org

The aza-Prins cyclization offers a further route to related scaffolds with excellent stereocontrol. For instance, the reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine yields a 6-oxa-2-azabicyclo[3.2.1]octane derivative in a highly diastereoselective fashion. acs.org

These methods highlight the diverse tactics available for controlling the relative stereochemistry during the formation of the oxabicyclo[3.2.1]octane framework.

MethodKey FeaturesStereoselectivityReference
Intramolecular [5+2] Cycloaddition Base-mediated, generates oxidopyrylium ylideHigh diastereoselectivity (dr >97% reported) nih.gov
Gold(I)-Catalyzed Tandem Reaction Uses glycal-derived propargylic estersComplete diastereoselectivity rsc.orgrsc.org
Aza-Prins Cyclization Reaction of chiral α-hydroxyaldehydesHigh diastereoselectivity acs.org

Preparation of Optically Active Oxabicyclo[3.2.1]octanols

The synthesis of specific, optically active stereoisomers of oxabicyclo[3.2.1]octanols is essential for applications such as structure-activity relationship studies. osti.gov A key strategy involves the use of asymmetric cycloaddition reactions to establish the chiral core, followed by further transformations.

One effective route begins with the highly diastereoselective [5+2] cycloaddition of optically active Weinreb amides with 2-furyllithium, followed by reduction, Achmatowicz rearrangement, and acylation. osti.gov The resulting tricyclic enone derivatives are produced in good yield and high diastereoselectivity. Subsequent reduction of the enone moiety, for example through catalytic hydrogenation, can furnish diastereomerically pure ligand alcohols. osti.gov This synthetic sequence allows for the preparation of all four stereoisomers of a substituted oxabicyclo[3.2.1]octanol derivative by starting with the appropriate enantiomeric precursors. osti.gov

Similarly, enantiomerically pure 8-oxabicyclo[3.2.1]octanes can be efficiently prepared from glycals via a gold(I)-catalyzed tandem reaction, which proceeds with complete diastereoselectivity. rsc.orgrsc.org These methods provide access to chiral, non-racemic bicyclic systems that are valuable intermediates in the synthesis of natural products and other complex targets. rsc.org

Functionalization and Derivatization Strategies for this compound Derivatives

Once the 3-oxa-bicyclo[3.2.1]octane scaffold is constructed, various functionalization and derivatization reactions can be employed to introduce chemical diversity and synthesize target molecules.

Introduction of Halogen Substituents (e.g., Bromination, Chlorination)

Halogenation provides a versatile entry point for further modifications of the oxabicyclo[3.2.1]octane skeleton. The introduction of bromine atoms has been demonstrated on the related 8-oxabicyclo[3.2.1]oct-6-en-2-one system. Successive brominations of this enone can be performed with high stereoselectivity, leading to tribrominated derivatives. scispace.com For example, treatment of 8-oxabicyclo[3.2.1]oct-6-en-2-one with bromine in acetic acid stereoselectively yields a 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one. scispace.com The high selectivity is attributed to both steric and electronic factors within the bicyclic framework. scispace.com These halogenated intermediates can then undergo further reactions, such as selective HBr elimination, to generate new unsaturated derivatives. scispace.com

Cross-Coupling Protocols (e.g., Stille, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the oxabicyclo[3.2.1]octane scaffold. nih.gov

The Stille cross-coupling has been utilized to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields. nih.gov This reaction typically involves coupling an organostannane with a triflate precursor. Reactions can be carried out using catalysts such as tris(dibenzylideneacetone)dipalladium(0) with tri-2-furylphosphine or tetrakis(triphenylphosphine)palladium(0). nih.gov

The Suzuki coupling , which uses boronic acids or their derivatives, has also been explored on this scaffold. nih.govbeilstein-journals.org However, in some cases, the Stille coupling has been found to be more effective, with the Suzuki coupling leading to complex reaction mixtures under certain conditions. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. nih.gov

Below is a table summarizing examples of Stille cross-coupling reactions on a triflate precursor to form various 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene derivatives. nih.gov

Arylstannane PartnerCatalyst SystemSolventYield
4-(Tributylstannyl)anisolePd₂(dba)₃ / P(2-furyl)₃, ZnCl₂NMP92%
2-(Tributylstannyl)thiophenePd(PPh₃)₄Dioxane85%
5-(Tributylstannyl)benzofuranPd(PPh₃)₄Dioxane81%
3-(Tributylstannyl)pyridinePd₂(dba)₃ / P(2-furyl)₃, ZnCl₂NMP75%

Reduction Reactions (e.g., NaBH₄, LiAlH₄, Samarium Iodide)

Reduction reactions are fundamental for transforming functional groups on the 3-oxa-bicyclo[3.2.1]octane core, particularly for converting ketones to the defining alcohol of this compound.

Sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones. For example, the ketone moiety in 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one was reduced stereoselectively with NaBH₄ to exclusively yield the corresponding 2-endo-ol. scispace.com This selectivity is dictated by steric factors, where the hydride attacks from the less hindered exo face of the ketone. scispace.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent capable of reducing esters and carboxylic acids in addition to ketones and aldehydes. dtu.dkyoutube.com It has been used to reduce ester functionalities within the bicyclic framework to primary alcohols. dtu.dk

Samarium iodide (SmI₂) is another useful reducing agent, particularly for more complex transformations. It has been employed in the reduction of unsaturated 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov This reaction can produce a mixture of diastereomers of the corresponding saturated 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov SmI₂ is also known to induce intramolecular aldol reactions via the reduction of α-bromoketones. researchgate.net

ReagentSubstrate Functional GroupProduct Functional GroupNotes
NaBH₄ KetoneSecondary AlcoholHigh stereoselectivity often observed. scispace.com
LiAlH₄ Ester, KetonePrimary Alcohol, Secondary AlcoholPowerful reducing agent. dtu.dk
Samarium Iodide (SmI₂) α,β-Unsaturated EsterSaturated EsterCan produce diastereomeric mixtures. nih.gov

Elimination Reactions (e.g., HBr Elimination)

Elimination reactions are a fundamental tool in organic synthesis for the introduction of unsaturation within a molecular framework. In the context of the 3-oxa-bicyclo[3.2.1]octane scaffold, these reactions, particularly the elimination of hydrogen bromide (HBr), provide a strategic pathway to olefinic derivatives, which can serve as versatile intermediates for further functionalization.

Research into the synthesis of derivatives of the 8-oxabicyclo[3.2.1]octane skeleton has demonstrated the utility of HBr elimination from polybrominated precursors. A notable example involves the selective elimination of one equivalent of HBr from a highly functionalized bicyclic alcohol. scispace.com Starting from 8-oxabicyclo[3.2.1]oct-6-en-2-one, successive brominations lead to the formation of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one. scispace.com Subsequent reduction of the ketone with sodium borohydride (NaBH₄) stereoselectively yields the corresponding alcohol, 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol. scispace.com

This tribromo alcohol, and its corresponding benzoate ester, undergo a smooth elimination of HBr when treated with a suitable base. scispace.com The use of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) in anhydrous tetrahydrofuran (THF) at room temperature effectively promotes the elimination. scispace.com The reaction exhibits significant chemoselectivity, with HBr being eliminated exclusively from the 6,7-dibromo moiety, leaving the bromine atom at the C-3 position untouched. This process affords the corresponding 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-ene derivatives in excellent yields. scispace.com The observed selectivity is attributed to steric factors; the base can more readily access the proton at the C-7 position compared to the one at C-6. scispace.com Attempts to force a second elimination to form a diene using stronger conditions typically lead to decomposition. scispace.com

The conditions and outcomes of this selective elimination are summarized in the table below.

SubstrateReagents and ConditionsProductYieldReference
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olDBN, anhydrous THF, 20°C3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol100% scispace.com
Benzoate of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olDBN, anhydrous THF, 20°CBenzoate of 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol81% scispace.com

C-Alkylation and Acylation of Oxabicyclic Ketones

The introduction of carbon-based substituents at positions alpha to a carbonyl group is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecular architectures. For the 3-oxa-bicyclo[3.2.1]octane system, the C-alkylation and acylation of ketone precursors, such as 8-oxabicyclo[3.2.1]octan-3-one, provide a direct route to substituted derivatives that can be subsequently reduced to the target alcohol, this compound.

C-Alkylation

The alkylation of ketones within the 8-oxabicyclo[3.2.1]octane framework can be challenging and is sensitive to reaction conditions and substrate. canada.ca Studies on 8-oxabicyclo[3.2.1]octan-3-one have shown that direct alkylation can result in low yields. canada.ca An alternative approach involves the formation of an enol ether intermediate, which can then be converted to its enolate and trapped with an electrophile. For instance, the enol ether of 8-oxabicyclo[3.2.1]octan-3-one was treated with methyl lithium to generate the enolate, which was subsequently alkylated with methyl bromoacetate. scielo.br This method produced a mixture of mono- and di-alkylated products, with the monoalkylated compound being formed in moderate yields. scielo.br

A more direct C-alkylation has been successfully demonstrated on a related ketone, (2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. mdpi.com Treatment of this α-chloroketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chlorosubstituted enolate in situ. This enolate readily reacts with methyl iodide to afford the C-methylated product, (2endo)-2-chloro-2,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. mdpi.com This demonstrates that C-alkylation is a viable strategy for introducing alkyl groups onto the oxabicyclic scaffold.

Acylation

While specific examples of C-acylation on 8-oxabicyclo[3.2.1]octan-3-one are not extensively documented, methodologies developed for analogous systems can be considered. The acylation of enolates derived from bicyclic ketones is a known transformation. For example, in the closely related 8-azabicyclo[3.2.1]octane (tropinone) system, enantioselective deprotonation using a chiral lithium amide base generates an enantioenriched enolate. ehu.es This enolate can be effectively quenched with acylating agents, such as alkenoyl cyanides, to introduce an acyl group at the alpha-position to the carbonyl. ehu.es This strategy highlights a potential route for the acylation of oxabicyclic ketones, which would lead to valuable β-dicarbonyl intermediates.

The following table summarizes representative alkylation reactions on the 8-oxabicyclo[3.2.1]octan-3-one scaffold and related ketones.

SubstrateReagents and ConditionsProductYieldReference
(2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one1) LDA; 2) Methyl iodide(2endo)-2-chloro-2,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneNot specified mdpi.com
Enol ether of 8-oxabicyclo[3.2.1]octan-3-one1) Methyl lithium, -40°C; 2) Methyl bromoacetateMono-alkylated 8-oxabicyclo[3.2.1]octan-3-one30-45% scielo.br

Reactivity and Reaction Mechanisms of 3 Oxa Bicyclo 3.2.1 Octan 8 Ol Derivatives

Electrophilic Reactions of Oxabicyclo[3.2.1]octenones

Derivatives of 3-Oxa-bicyclo[3.2.1]octan-8-ol, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, undergo highly stereoselective electrophilic reactions. For instance, the addition of bromine in CH2Cl2 at low temperatures is both highly stereo- and regioselective. scispace.com Further bromination can lead to tribromo derivatives with high stereoselectivity. scispace.com Similarly, the addition of benzeneselenyl chloride to 8-oxabicyclo[3.2.1]oct-6-en-2-one proceeds with high stereo- and regioselectivity, with the electrophile (E) attacking the exo position of C(6) and the nucleophile (X) attacking the exo position of C(7). researchgate.net

The high selectivity observed in these reactions is attributed to a combination of steric and electronic factors. researchgate.net The homoconjugated carbonyl group can act as either an electron-withdrawing or an electron-releasing group, depending on the electronic demand of the intermediates or transition states of the reaction. scispace.com

Nucleophilic Reactions (e.g., Organometallic Additions)

Nucleophilic additions to oxabicyclo[3.2.1]octanone systems are also highly stereoselective. For example, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one with sodium borohydride (NaBH4) exclusively yields the corresponding 2-endo-ol. scispace.comresearchgate.net This stereoselectivity is dictated by steric hindrance, with the hydride attacking from the less hindered exo face of the ketone. scispace.com

Organometallic reagents also exhibit stereoselective addition. An efficient strategy for transforming meso-oxabicyclo[3.2.1]octenone into optically active intermediates for macrolide synthesis has been developed, involving the direct bridgehead opening of an optically active oxabicyclo[3.2.1]octene derivative with a silyl ketene acetal. nih.gov

Photochemical Rearrangements of Oxabicyclo[3.2.1]octenones

The photochemistry of β,γ-unsaturated ketones, such as those found in oxabicyclo[3.2.1]octenone systems, is a well-studied area. acs.org These compounds can undergo several types of photochemical rearrangements, including the 1,3-acyl shift and the oxa-di-π-methane rearrangement. scribd.com

The 1,3-acyl shift is a concerted reaction that occurs from the singlet excited state, while the oxa-di-π-methane rearrangement is a triplet process that typically requires a sensitizer. scribd.comnih.gov The oxa-di-π-methane rearrangement of β,γ-unsaturated ketones leads to the formation of α-cyclopropyl ketones and provides access to complex molecular frameworks that are difficult to obtain by other means. nih.gov In some cases, competitive 1,5-(C–O) acyl shift rearrangements can occur, leading to the formation of vinyl ketenes. beilstein-journals.org

The specific rearrangement pathway followed depends on the structure of the substrate and the reaction conditions. For instance, in mixed α,β- and β,γ-enone systems, photorearrangement can occur selectively from the α,β-enone portion of the molecule. beilstein-journals.org

Influence of Stereochemistry on Reaction Pathways

The inherent stereochemistry of the 3-oxa-bicyclo[3.2.1]octane framework exerts significant control over the outcome of its reactions. As previously mentioned, nucleophilic attack on the carbonyl group generally occurs from the less hindered exo face. scispace.com

In electrophilic additions to the double bond of oxabicyclo[3.2.1]octenones, the stereochemistry of the product is also well-defined. The high selectivities observed are attributed to both steric factors and the electronic influence of the homoconjugated carbonyl group. researchgate.net

Furthermore, the stereochemistry of substituents on the bicyclic ring can influence the regioselectivity of reactions. For example, in the 1,5 C–H insertion reactions of α-hydroxyalkylidene carbenes on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene ring systems, the diastereotopic group selectivity is influenced by the presence and nature of protecting groups on a tertiary alcohol at C-3. rsc.org

Mechanistic Investigations of Cyclization and Functionalization

The synthesis and functionalization of the 3-oxa-bicyclo[3.2.1]octane skeleton have been the subject of detailed mechanistic studies. These investigations have shed light on the role of key intermediates and the electronic factors that govern these transformations.

The carbonyl group in oxabicyclo[3.2.1]octenone derivatives plays a crucial role in controlling their reactivity. This homoconjugated carbonyl group can act as either an electron-withdrawing or an electron-releasing group, depending on the nature of the reaction. scispace.com This dual electronic nature allows for a fine-tuning of the reactivity and selectivity of these systems in various transformations. researchgate.net

Various methods have been developed for the synthesis of the 8-oxabicyclo[3.2.1]octane core, some of which involve the formation of specific reactive intermediates. For instance, a novel multi-step process for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones involves the TiCl4-mediated activation of 3-alkoxycyclobutanones and their subsequent reaction with allenylsilanes. thieme.de While the exact nature of all intermediates in every cyclization is not always fully elucidated, mechanistic proposals often invoke species that explain the observed stereochemical outcomes. In other related cyclizations forming bicyclic systems, the intermediacy of species like alkyl titanium complexes has been proposed, though specific evidence for their involvement in 3-oxa-bicyclo[3.2.1]octane formation from the specified starting materials requires further investigation. The stereoselective epoxidation of the C3-C4 double bond of 8-oxabicyclo[3.2.1]octanes has been successfully performed, leading to valuable exo-epoxide intermediates for further ring-opening reactions. uni-regensburg.de

Computational Chemistry and Theoretical Studies on 3 Oxa Bicyclo 3.2.1 Octan 8 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine properties like molecular orbital energies, charge distribution, and the relative energies of different isomers and conformers.

For the oxabicyclo[3.2.1]octane framework, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been shown to provide reliable geometric and energetic data. researchgate.netufv.br These calculations can elucidate the distribution of electron density, identifying electron-rich and electron-poor regions which are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of electronic behavior, indicating the molecule's ability to act as an electron donor or acceptor, respectively.

While specific HOMO-LUMO energy values for 3-Oxa-bicyclo[3.2.1]octan-8-ol are not documented, studies on related structures suggest that the oxygen atoms in the ring and the hydroxyl group would significantly influence the electronic properties. The lone pairs on these oxygen atoms would be expected to contribute significantly to the HOMO, making them sites for electrophilic attack.

Energetic calculations are also crucial for comparing the stability of different stereoisomers (e.g., endo vs. exo alcohol) and conformers. Theoretical studies on derivatives of 8-oxabicyclo[3.2.1]octan-3-ol have demonstrated that the chair conformation of the pyran ring is generally predicted to be of lower energy than the boat conformation. researchgate.netufv.br This energy difference is a critical factor in determining the predominant shape the molecule adopts.

Table 1: Representative Theoretical Energy Calculations for Oxabicyclo[3.2.1]octane Derivatives (Note: Data is based on studies of 8-oxabicyclo[3.2.1]octan-3-ol derivatives as a model for the 3-oxa isomer.)

Compound/ConformerComputational MethodRelative Energy (kcal/mol)Reference
1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol (Chair)DFT/B3LYP/6-31G0.00 researchgate.netufv.br
1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol (Boat)DFT/B3LYP/6-31G> 0 (Higher Energy) researchgate.netufv.br

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structures of molecules. For a bicyclic system like this compound, conformational analysis is key to understanding its properties and reactivity. The molecule is not rigid and can exist in different conformations, primarily related to the puckering of the six-membered tetrahydropyran (B127337) ring.

Computational studies on the isomeric 8-oxabicyclo[3.2.1]octane system have shown that the six-membered ring can adopt either a chair or a boat conformation. researchgate.netufv.br Geometry optimization using methods like AM1, HF/6-31G, and DFT/B3LYP/6-31G has been successfully used to predict the most stable conformation. For several derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, the chair conformation is found to be energetically more favorable. researchgate.netufv.br However, in some substituted cases, NMR data has indicated the presence of a boat conformer, even when calculations predicted the chair form to be of lower energy. This highlights the importance of using a combination of experimental and theoretical methods, as solvent effects or specific intramolecular interactions can sometimes stabilize a conformation that is less favored in the gas phase. researchgate.netufv.br

Stereochemical prediction is another critical application of molecular modeling. In this compound, the hydroxyl group at the C-8 position can be in one of two stereochemical orientations: syn (or endo) or anti (or exo) with respect to the oxygen bridge. Computational methods can be used to calculate the relative energies of these two diastereomers. The predicted energy difference can indicate which isomer is thermodynamically more stable. Such predictions are vital in synthetic chemistry for anticipating the outcome of reactions where new stereocenters are formed.

Table 2: Key Conformational Features of the Oxabicyclo[3.2.1]octane Ring System (Based on theoretical studies of isomeric and substituted analogs)

Conformational FeatureTypical Computational Finding
Ring ConformationThe six-membered tetrahydropyran ring typically prefers a chair conformation, which is generally found to be of lower energy than the boat conformation. researchgate.netufv.br
Substituent EffectsThe presence of bulky substituents can influence the conformational equilibrium. In some cases, a boat conformer may become populated or even predominant, as suggested by a combination of NMR data and theoretical calculations of chemical shifts. researchgate.netufv.br
Stereoisomer StabilityThe relative stability of endo versus exo isomers can be determined by calculating their ground state energies. These calculations can help predict the major diastereomer formed in a chemical synthesis. The stereoselectivity of reactions is often attributed to steric factors and the relative stability of transition states leading to each isomer. scispace.com

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and predicting product distributions.

For the oxabicyclo[3.2.1]octane system, DFT calculations have been used to study the mechanisms of its formation. For example, the Brønsted-base-catalyzed annulation of certain substrates to form the oxabicyclo[3.2.1]octane skeleton has been investigated theoretically. crimsonpublishers.comcrimsonpublishers.com These studies detail the stepwise mechanism, which can involve processes like intramolecular oxa-Michael addition and aldol (B89426) reactions. crimsonpublishers.comcrimsonpublishers.com The calculations identify the key transition states and intermediates along the reaction coordinate, providing a detailed picture of how the bicyclic structure is assembled.

While specific studies on the reaction pathways of this compound are not prominent, general reactions of alcohols, such as dehydration or oxidation, could be modeled. Theoretical calculations could predict the transition state structures for these transformations and determine the activation barriers, offering insights into the reaction conditions required. For instance, in an elimination reaction, computational models could help to predict whether the reaction proceeds via an E1 or E2 mechanism and the likely regioselectivity of double bond formation. The stereoelectronic effects of the bicyclic framework would be expected to play a significant role in the energetics of these transition states.

Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. crimsonpublishers.com Such rigorous computational analysis provides a high degree of confidence in the proposed reaction mechanism.

Applications of 3 Oxa Bicyclo 3.2.1 Octan 8 Ol and Its Scaffold in Chemical Synthesis

3-Oxa-bicyclo[3.2.1]octan-8-ol as a Chiral Building Block in Asymmetric Synthesis

The 8-oxabicyclo[3.2.1]octane core, of which this compound is a derivative, is a fundamental scaffold in the creation of chiral building blocks for asymmetric synthesis. nih.gov The rigid conformation of the bicyclic system allows for predictable, stereoselective reactions, where reagents approach from the less sterically hindered face. This inherent facial selectivity is crucial for establishing new stereocenters with high fidelity.

Methods for preparing these scaffolds in enantiomerically pure forms are well-developed and include asymmetric cycloaddition reactions and desymmetrization protocols. nih.govemory.edu For instance, rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of furans provides a general and effective route to 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. emory.edu The asymmetric synthesis of these products can be achieved with high levels of enantioselectivity by using chiral rhodium catalysts or by attaching chiral auxiliaries to the vinyldiazoacetate. emory.edu Once formed, these chiral bicyclic structures serve as versatile intermediates, enabling the synthesis of a diverse array of complex chiral molecules. nih.gov

Integration into Complex Molecular Architectures and Natural Product Synthesis

The 8-oxabicyclo[3.2.1]octane framework is a core structural motif present in numerous natural products and biologically significant compounds. nih.gov Consequently, it has become a key intermediate in the stereoselective synthesis of complex molecules, including oxygenated seven-membered carbocycles and derivatives of tetrahydrofuran. nih.gov

The 2,6-dioxabicyclo[3.2.1]octane ring system, a related scaffold, is a key structural feature in the aurovertin (B1171891) family of fungal polyketides, which are known inhibitors of ATP synthase. cdc.gov The biosynthesis of this moiety is proposed to derive from a polyene polyketide precursor through a series of regioselective oxidations and epoxide-opening reactions. cdc.gov Synthetic strategies can mimic this approach, using oxabicyclo[3.2.1]octane derivatives as precursors to construct fragments of these complex polyketide natural products. The defined stereochemistry of the bicyclic system provides a template for the controlled installation of the multiple stereocenters characteristic of polyketides.

Englerin A, a guaiane (B1240927) sesquiterpene, is a potent and selective inhibitor of renal cancer cell growth and features a 5-6-5 fused tricyclic structure with an ether bridge. researchgate.net The oxygen-bridged seven-membered ring, a key component of its structure, is an 8-oxabicyclo[3.2.1]octane system. researchgate.net Many synthetic approaches toward Englerin A and its analogues utilize a convergent strategy where the 8-oxabicyclo[3.2.1]octane core is constructed early in the synthesis. researchgate.net A common key step is the 1,3-dipolar cycloaddition of a pyrylium (B1242799) ylide with a dipolarophile, which efficiently assembles the bicyclic scaffold. This intermediate can then be directly converted into truncated Englerin A analogues, facilitating the exploration of structure-activity relationships for this important class of molecules. researchgate.net

The 8-oxabicyclo[3.2.1]octadiene nucleus can be strategically employed as a precursor for constructing cycloheptane (B1346806) ring systems. uconn.edu This transformation often begins with a Diels-Alder reaction between a furan (B31954) and a tetrahalocyclopropene, which, after a spontaneous rearrangement, yields the bicyclo[3.2.1]octadiene core. uconn.edu This rigid adduct can then be converted into a versatile dibromoenone building block through a silver-mediated hydrolysis. uconn.edu These resulting molecules are effectively rigidified cycloheptenones, containing functional handles that permit excellent regio- and stereochemical control during subsequent synthetic steps to elaborate the seven-membered ring. uconn.edu

The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold is an ideal starting point for the asymmetric synthesis of polyoxygenated building blocks, which are crucial components of many natural products. nih.gov The defined stereochemistry of the bicyclic system allows for highly selective functionalization. For example, electrophilic additions to the double bond, such as bromination or selenyl chloride addition, proceed with high stereo- and regioselectivity. scispace.com Subsequent reduction of the ketone and elimination reactions can be performed to introduce further functionality. This controlled, stepwise introduction of oxygen-containing groups (e.g., hydroxyls, epoxides) transforms the relatively simple bicyclic starting material into complex, enantiomerically pure building blocks ready for incorporation into larger synthetic targets. nih.govscispace.com

Structural Motif in Ligand Design for Molecular Recognition

The rigid conformational nature of the 8-oxabicyclo[3.2.1]octane scaffold makes it an excellent template for the design of ligands intended for specific molecular recognition tasks. This framework serves as a rigid core to which various functional groups can be attached in a well-defined spatial orientation, a key requirement for effective binding to biological targets such as enzymes and receptors.

This principle has been applied to the development of ligands for monoamine transporters. Specifically, a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have been synthesized and evaluated for their ability to bind to the human dopamine (B1211576) transporter (hDAT) and the human serotonin (B10506) transporter (hSERT). nih.gov The synthesis of these compounds was achieved using Stille cross-coupling protocols to introduce various biaryl systems at the 3-position of the bicyclic core. nih.gov The resulting compounds showed significant binding profiles, with some demonstrating high selectivity for DAT over SERT, highlighting the utility of this scaffold in designing selective transporter ligands. nih.gov

CompoundDiastereomerInhibition of [³H]WIN 35,428 Binding to hDAT (Ki, nM)Inhibition of [³H]citalopram Binding to hSERT (Ki, nM)Selectivity (SERT/DAT)
16e A89.6>10000>112
16e B16.52920177
16f A23.45570238
16f B10.11850183
16g A13.9107077
16g B5.832356
Data sourced from synthesis and structure-activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov

Role of Oxabicyclo[3.2.1]octanol in Protein-Ligand Interactions (e.g., S2 Subsite)

The rigid, three-dimensional structure of the 8-oxabicyclo[3.2.1]octanol core is particularly effective for targeting specific pockets within enzyme active sites. A prominent example is its use in the design of potent inhibitors for the HIV-1 protease, a critical enzyme in the viral life cycle. nih.govosti.gov

Researchers have strategically incorporated the 8-oxabicyclo[3.2.1]octanol scaffold as a P2-ligand in HIV-1 protease inhibitors. nih.gov The design rationale is based on mimicking the binding interactions of highly effective drugs like Darunavir. nih.gov The tricyclic core is engineered to interact specifically with the S2 subsite of the protease. nih.govosti.gov The key interactions are:

Hydrogen Bonding: The oxygen atom within the 8-oxabicyclo[3.2.1]octanol scaffold is positioned to potentially form hydrogen bonds with the backbone amide NHs of key amino acid residues, such as Asp29 and Asp30, in the S2 subsite. nih.gov

Van der Waals Interactions: The bulky and conformationally restricted bicyclic scaffold can promote enhanced van der Waals contacts with active site residues, contributing to stronger binding affinity. nih.gov

Inhibitor Design StrategyTarget Interaction SiteKey Interactions
Incorporation of 8-oxabicyclo[3.2.1]octanol as a P2 ligandS2 Subsite of HIV-1 ProteaseHydrogen bonding with Asp29/Asp30 backbone
Mimicry of existing potent inhibitors (e.g., Darunavir)S2 Subsite of HIV-1 ProteaseEnhanced van der Waals forces

Development of Novel Heterocyclic Systems with the Oxabicyclic Core

The 8-oxabicyclo[3.2.1]octane framework is a valuable starting point for the synthesis of more complex and novel heterocyclic systems with potential therapeutic applications. Its inherent stereochemistry can be used to direct the formation of new chiral centers and ring systems.

One area of development involves its use in creating dual agonists for opioid receptors. Morphinan (B1239233) derivatives featuring an 8-oxabicyclo[3.2.1]octane structure have been synthesized and shown to be potent dual agonists for δ (DOR) and κ (KOR) opioid receptors. researchgate.net This research highlights the scaffold's potential in developing non-addictive pain medications. researchgate.net

Furthermore, the scaffold has been employed to synthesize novel ligands for monoamine transporters, which are implicated in conditions like cocaine abuse. nih.gov Using Stille cross-coupling reactions, researchers have synthesized a series of 3-(biaryl)-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov Certain compounds in this series, particularly those with benzothiophene (B83047) substituents, demonstrated significant binding and high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov

Another important development is the synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core, a nitrogen-containing analogue. researchgate.net This structure serves as a crucial building block for bioactive molecules. A one-pot aminocyclization of 2,5-tetrahydrofurandimethanol has been developed to produce this valuable heterocyclic system efficiently. researchgate.net

Starting ScaffoldSynthetic MethodResulting Heterocyclic SystemPotential Application
8-Oxabicyclo[3.2.1]octaneAttachment to morphinan coreMorphinan with oxabicyclic structureDual δ/κ opioid receptor agonists researchgate.net
8-Oxabicyclo[3.2.1]oct-2-eneStille cross-coupling3-(Biaryl)-8-oxabicyclo[3.2.1]octanesMonoamine transporter ligands nih.gov
2,5-TetrahydrofurandimethanolOne-pot aminocyclization8-Oxa-3-azabicyclo[3.2.1]octaneBuilding block for bioactive molecules researchgate.net

Intermediate in the Production of Fine Chemicals and Specialized Reagents

Beyond its direct use in bioactive molecules, the 8-oxabicyclo[3.2.1]octane framework is a key synthetic intermediate for producing a variety of fine chemicals. Its derivatives can be stereospecifically transformed into chiral monocyclic or linear compounds through different ring-opening reactions, making them valuable in asymmetric synthesis. thieme.de

For instance, 8-oxabicyclo[3.2.1]oct-6-en-3-one serves as an intermediate in the synthesis of complex organic molecules and is a precursor for developing new agrochemicals like herbicides. smolecule.com Its unique bicyclic structure, containing a ketone and an oxygen bridge, allows for a range of chemical transformations, including reduction to alcohols and cycloaddition reactions to generate further diversity. smolecule.com

The scaffold is also integral to the synthesis of tropane (B1204802) alkaloids, a class of natural products with significant biological activities. ehu.es Methodologies have been developed where the stereocontrolled formation of the 8-oxabicyclo[3.2.1]octane architecture is a key step, which is then converted into the corresponding 8-azabicyclo[3.2.1]octane core of the target alkaloids. ehu.es This highlights the role of the oxabicyclic system as a precursor to other important bicyclic structures. The stereoselective synthesis of these intermediates provides access to enantiomerically pure fine chemicals and natural products. thieme.deehu.es

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The construction of the oxabicyclo[3.2.1]octane framework is a key focus of synthetic innovation. Current efforts are geared towards methodologies that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.

Emerging strategies that hold promise for the synthesis of 3-Oxa-bicyclo[3.2.1]octan-8-ol and its analogs include:

Tandem Reactions and Cascade Sequences: Multi-component reactions that form several bonds in a single operation are highly desirable for minimizing waste and improving step economy. A notable example is the tandem C–H oxidation/oxa- acs.orgacs.org Cope rearrangement/aldol (B89426) reaction of allylic silylethers, which has been successfully employed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. rsc.org Adapting such elegant cascade sequences to specifically target the 3-oxa isomer is a compelling future direction.

Gold-Catalyzed Cyclizations: Gold catalysis has emerged as a powerful tool for complex molecule synthesis under mild conditions. A gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement has been developed to access 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. researchgate.netrsc.org Exploring the applicability of gold-catalyzed cascade reactions, for instance, starting from substrates like cyclohexane-trans-1,4-diol with an alkyne side chain, could provide a general and diastereoselective route to the oxabicyclo[3.2.1]octane ring system. nih.gov

Biocatalysis and Chemoenzymatic Strategies: The use of enzymes to perform key transformations can offer unparalleled stereoselectivity and environmental compatibility. Future research could focus on identifying or engineering enzymes capable of catalyzing the key ring-forming or functionalization steps in the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Tandem Reactions Multiple bond formations in one pot.Increased efficiency, reduced waste, and shorter synthetic sequences.
Gold Catalysis Mild reaction conditions, high selectivity.Access to complex structures with high diastereoselectivity. researchgate.netrsc.orgnih.gov
Biocatalysis High stereoselectivity, green reaction conditions.Enantiomerically pure products and sustainable processes.

Exploration of Novel Reactivity and Functionalization Patterns

The unique structural and electronic features of this compound present opportunities for discovering novel chemical reactivity. The hydroxyl group at the C-8 position serves as a versatile handle for a wide array of functionalization reactions.

Future avenues of exploration include:

Ring-Opening and Rearrangement Reactions: The strained bicyclic system of this compound could be a precursor to diverse monocyclic or acyclic structures through controlled ring-opening reactions. Investigating acid-promoted aromatization rearrangements or palladium-catalyzed rearrangements could lead to novel molecular scaffolds. crimsonpublishers.comnih.gov

Diels-Alder Reactions: While research has shown that oxabicyclo[3.2.1]octadiene derivatives can be highly reactive dienophiles in Diels-Alder reactions, exploring the reactivity of unsaturated derivatives of this compound is a promising area. acs.org This could provide access to complex polycyclic systems.

Late-Stage C-H Functionalization: The development of methods for the selective functionalization of C-H bonds would provide a powerful tool for modifying the this compound scaffold without the need for pre-installed functional groups. This would significantly enhance the efficiency of derivative synthesis.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing derivatives with specific properties.

Future research in this area will likely involve:

Advanced NMR Spectroscopy: Techniques such as dynamic NMR can provide valuable insights into the conformational properties of bicyclo[3.2.1]octane systems, which can exist in different conformations like chair and boat forms. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are powerful tools for studying the relative stabilities of different isomers and conformations of bicyclic systems. atlantis-press.comresearchgate.netatlantis-press.com Computational studies can elucidate the geometric parameters and electronic properties of this compound, providing a theoretical framework for understanding its reactivity and spectroscopic data. montclair.edu These computational assessments can distinguish between different isomers and their configurational and conformational arrangements. atlantis-press.comresearchgate.netatlantis-press.com

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives would provide definitive proof of their stereochemistry and solid-state conformation.

TechniqueInformation GainedRelevance to this compound
Advanced NMR Conformational dynamics, stereochemistry.Understanding solution-state behavior and reactivity. rsc.org
Computational Chemistry Isomer stability, electronic structure, reaction mechanisms.Predicting reactivity and guiding synthetic efforts. atlantis-press.comresearchgate.netatlantis-press.commontclair.edu
X-ray Crystallography Precise 3D structure in the solid state.Definitive stereochemical assignment and conformational analysis.

Diversification of this compound Derivatives for Enhanced Chemical Utility

The this compound scaffold is a versatile template for the synthesis of a wide range of derivatives with potential applications in various fields, including as intermediates in the synthesis of natural products and as building blocks for medicinal chemistry. chimia.chsmolecule.com

Future research will focus on:

Synthesis of Chiral Building Blocks: The development of enantioselective syntheses of this compound will be crucial for its use as a chiral synthon in the total synthesis of complex natural products. chimia.ch

Structure-Activity Relationship (SAR) Studies: The synthesis of libraries of derivatives with systematic variations in substitution patterns will enable the exploration of structure-activity relationships, particularly for applications in drug discovery. Studies on related 8-oxabicyclo[3.2.1]octane systems have demonstrated the importance of substituent effects on biological activity. nih.gov

Development of Novel Ligands and Catalysts: The rigid bicyclic framework of this compound makes it an attractive scaffold for the design of new ligands for catalysis and molecular recognition.

The exploration of these future perspectives will undoubtedly expand the chemical utility of this compound and solidify the importance of the oxabicyclo[3.2.1]octane framework in contemporary chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxa-bicyclo[3.2.1]octan-8-ol, and what key reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound can be synthesized via multi-step pathways, including acid-catalyzed ring expansion of bicyclic precursors. For example, refluxing 7,7-dimethyl-2-(2-propynyl)-cis-bicyclo[4.2.0]octan-2-ol with 90% formic acid yields 6,6-dimethyl-1-(2-propynyl)bicyclo[3.2.1]octan-8-ol in 77% yield . Key factors include solvent choice (e.g., formic acid for protonation), temperature control (reflux conditions), and stereochemical preservation during ring expansion. Alternative routes involve ester hydrolysis and amine oxidation of atropine derivatives .

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify bicyclic scaffold integrity and substituent positions .
  • HPLC-MS for purity assessment, particularly to detect residual starting materials (e.g., tertiary amines or ester byproducts) .
  • X-ray crystallography for absolute stereochemical confirmation, especially when synthesizing enantiomers or diastereomers .

Q. What are common functionalization strategies for modifying the hydroxyl group in this compound?

  • Methodological Answer : The hydroxyl group can be derivatized via:

  • Esterification : Benzoylation using benzoyl chloride to form 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane derivatives .
  • Protection : tert-butyl carbamate (Boc) protection under basic conditions (e.g., Boc₂O, DMAP) for amine-containing analogs .
  • Salt formation : Hydrochloride salts improve solubility for pharmacological assays (e.g., endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for acid-catalyzed bicyclic ring expansions?

  • Methodological Answer : Discrepancies often arise from subtle differences in:

  • Precursor stereochemistry : cis vs. trans configurations in starting materials (e.g., bicyclo[4.2.0]octanol derivatives) .
  • Acid strength : Formic acid (pKa ~2) vs. stronger acids (e.g., H₂SO₄) may alter transition states and byproduct formation.
  • Workup protocols : Incomplete extraction of polar intermediates can artificially lower yields. Validate yields via GC-MS or ¹H NMR integration of crude mixtures .

Q. What computational modeling approaches are suitable for predicting the conformational flexibility of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate energy barriers for ring puckering or hydroxyl group rotation .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability .
  • Normal Coordinate Analysis : Compare computed vibrational spectra (IR/Raman) with experimental data to validate models .

Q. How do acid-catalyzed ring expansion mechanisms differ between bicyclic precursors in the synthesis of this compound derivatives?

  • Methodological Answer : Mechanistic pathways depend on:

  • Carbocation stability : Tertiary carbocations (e.g., from 7,7-dimethyl precursors) favor Wagner-Meerwein rearrangements, while secondary carbocations may undergo hydride shifts .
  • Nucleophilic trapping : Water or formate ions can intercept carbocations, leading to hydroxylated or formylated products. Use isotopic labeling (e.g., D₂O) to track nucleophilic attack sites .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound analogs?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to control stereochemistry during key steps (e.g., alkylation) .
  • Asymmetric catalysis : Use chiral Brønsted acids (e.g., BINOL-phosphates) in ring-expansion reactions .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomeric intermediates .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR data for this compound derivatives across literature sources?

  • Methodological Answer :

  • Solvent referencing : Ensure chemical shifts are calibrated to the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic effects : Conformational exchange (e.g., ring puckering) broadens signals; use variable-temperature NMR to resolve splitting .
  • Cross-validate with X-ray : Match coupling constants (J values) to crystallographically determined dihedral angles .

Tables for Key Data

Synthetic Route Key Conditions Yield Reference
Acid-catalyzed ring expansion90% HCOOH, reflux, 30 min77%
Atropine derivative hydrolysisNaOH, H₂O, 80°C60-65%
BenzoylationBenzoyl chloride, pyridine85%
Analytical Technique Application Critical Parameters
¹H NMRStereochemical assignmentSolvent, temperature control
HPLC-MSPurity assessmentColumn type, gradient elution
X-ray crystallographyAbsolute configurationCrystal quality, resolution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.